4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-
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Overview
Description
4H-Thieno3,2-cbenzopyran-4-one, 3-ethyl- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno3,2-cbenzopyran-4-one, 3-ethyl- can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes . This method is efficient and proceeds under mild conditions, making it suitable for preparative purposes. Another method involves the [3+2] annulation of 2-substituted 3-nitro-2H-chromenes with mercaptoacetaldehyde, which yields tetrahydro-4H-thieno[3,2-c]chromen-3-ols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of palladium-catalyzed reactions is particularly advantageous due to its scalability and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
4H-Thieno3,2-cbenzopyran-4-one, 3-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thiophene derivatives.
Scientific Research Applications
4H-Thieno3,2-cbenzopyran-4-one, 3-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4H-Thieno3,2-cbenzopyran-4-one, 3-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various pharmacological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4H-Thieno3,2-cbenzopyran-4-one : The parent compound without the ethyl group.
- 4H-Furo3,2-cbenzopyran-4-one : A similar compound with a furan ring instead of a thiophene ring.
- 4H-Pyrrolo3,2-cbenzopyran-4-one : A compound with a pyrrole ring fused to the benzopyran moiety.
Uniqueness
4H-Thieno3,2-cbenzopyran-4-one, 3-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The thiophene ring also imparts distinct electronic properties compared to its furan and pyrrole analogs .
3,2-cbenzopyran-4-one, 3-ethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
831225-62-8 |
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Molecular Formula |
C13H10O2S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
3-ethylthieno[3,2-c]chromen-4-one |
InChI |
InChI=1S/C13H10O2S/c1-2-8-7-16-12-9-5-3-4-6-10(9)15-13(14)11(8)12/h3-7H,2H2,1H3 |
InChI Key |
UUPOLIRNPOYKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=C1C(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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